6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole
CAS No.: 1332357-14-8
Cat. No.: VC2856836
Molecular Formula: C43H43F5N8
Molecular Weight: 766.8 g/mol
* For research use only. Not for human or veterinary use.
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole - 1332357-14-8](/images/structure/VC2856836.png)
Specification
CAS No. | 1332357-14-8 |
---|---|
Molecular Formula | C43H43F5N8 |
Molecular Weight | 766.8 g/mol |
IUPAC Name | 6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole |
Standard InChI | InChI=1S/C43H43F5N8/c44-25-7-5-23(6-8-25)24-11-15-55(16-12-24)41-31(47)17-26(18-32(41)48)56-39(27-19-35-37(21-29(27)45)53-42(51-35)33-3-1-13-49-33)9-10-40(56)28-20-36-38(22-30(28)46)54-43(52-36)34-4-2-14-50-34/h5-8,17-22,24,33-34,39-40,49-50H,1-4,9-16H2,(H,51,53)(H,52,54)/t33-,34-,39+,40+/m0/s1 |
Standard InChI Key | AHCXCFSRGIJIRM-HVQZGMPCSA-N |
Isomeric SMILES | C1C[C@H](NC1)C2=NC3=C(N2)C=C(C(=C3)F)[C@H]4CC[C@@H](N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)[C@@H]1CCCN1 |
SMILES | C1CC(NC1)C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1 |
Canonical SMILES | C1CC(NC1)C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1 |
Introduction
Chemical Identity and Nomenclature
The compound 6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole is a complex polycyclic structure with multiple chiral centers and functional groups. It is also known by several alternative names in the scientific literature, including:
-
(S)-5,5'-((2R,5R)-1-(3,5-Difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(6-fluoro-2-((S)-pyrrolidin-2-yl)-1H-benzo[D]imidazole)
-
6,6'-((2R,5R)-1-(3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)phenyl)pyrrolidine-2,5-diyl)bis(5-fluoro-2-((S)-pyrrolidin-2-yl)-1H-benzo[d]imidazole)
-
1H-Benzimidazole, 5,5′-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)-1-piperidinyl]phenyl]-2,5-pyrrolidinediyl]bis[6-fluoro-2-(2S)-2-pyrrolidinyl-
The compound has been assigned the CAS registry number 1332357-14-8, which serves as its unique identifier in chemical databases and literature .
Structural Features and Physical Properties
Molecular Structure
The molecule features a central pyrrolidine ring with (2R,5R) stereochemistry, substituted at positions 1, 2, and 5. The nitrogen of the central pyrrolidine is connected to a 3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl group. The 2 and 5 positions of the central pyrrolidine are each connected to a 6-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole moiety .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of the compound:
Stereochemistry
The molecule contains four stereogenic centers with defined absolute configurations:
-
The central pyrrolidine has (2R,5R) stereochemistry
-
Both attached pyrrolidine rings possess (2S) stereochemistry at their C-2 positions
This specific stereochemical arrangement is crucial for the compound's biological activity and its role as a synthetic intermediate for pharmaceutically active molecules.
Synthesis and Related Compounds
Synthetic Precursors
A key building block in the synthesis of this compound is 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline (CAS: 1332356-31-6). This precursor has the molecular formula C17H17F3N2 and is used in the early stages of constructing the central core of the target molecule .
Synthetic Derivatives
The target compound serves as an important intermediate in the synthesis of pibrentasvir (ABT-530, CAS: 1353900-92-1), a potent HCV NS5A inhibitor. One significant derivative is the di-tert-butyl protected version (CAS: 1890114-11-0), with molecular formula C53H59F5N8O4 and molecular weight 967.08 g/mol .
Another important derivative includes the fully functionalized pibrentasvir molecule, which bears additional methoxycarbonyl groups and O-methyl-L-threonyl substituents on the pyrrolidine nitrogens .
Biological Activity and Applications
Role as a Pharmaceutical Intermediate
This compound serves as a critical intermediate in the synthesis of pibrentasvir (ABT-530), which is used in combination therapy for the treatment of hepatitis C virus (HCV) infection . The final drug product inhibits HCV non-structural protein 5A (NS5A), which is essential for viral RNA replication and virion assembly.
Structure-Activity Relationships
The specific stereochemistry and substitution pattern of the molecule are crucial determinants of biological activity. The fluorine atoms enhance metabolic stability, while the complex three-dimensional architecture enables specific binding to the target protein. The benzimidazole moieties are common pharmacophores in many antiviral and antimicrobial agents .
Research and Development Applications
Prodrug Development
Research has been conducted on developing prodrug strategies to improve the solubility of pibrentasvir. For example, phosphomethyl analogs and trimethyl-lock (TML) prodrugs have been synthesized, where the prodrug moiety is attached to a benzimidazole nitrogen atom via an oxymethyl linkage. These modifications allow for rapid and complete release of the drug following phosphate removal by intestinal alkaline phosphatase .
Table 2: Comparative Solubility Data of Pibrentasvir Derivatives
Compound | Aqueous Buffer (pH 7) Solubility | FESSIF (pH 5) Solubility | Reference |
---|---|---|---|
Pibrentasvir | Low | Low | |
Phosphomethyl analog | Improved | Improved | |
TML prodrug | Significantly improved | Significantly improved |
Synthetic Chemistry Applications
The complex architecture of this molecule has driven innovation in synthetic organic chemistry, particularly in methods for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume